molecular formula C10H21NO6S2 B6201368 tert-butyl N-(1,3-dimethanesulfonylpropan-2-yl)carbamate CAS No. 2731009-44-0

tert-butyl N-(1,3-dimethanesulfonylpropan-2-yl)carbamate

Cat. No.: B6201368
CAS No.: 2731009-44-0
M. Wt: 315.4
InChI Key:
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Description

Tert-butyl N-(1,3-dimethanesulfonylpropan-2-yl)carbamate, otherwise known as TBDC, is an organic compound that has been used in a variety of scientific research applications. The compound is a derivative of carbamate, a type of organic compound that is made up of two functional groups, an amine and a carbamate. TBDC has a wide range of properties and applications, including its use as a catalyst in organic synthesis, its ability to act as a reagent in biochemical reactions, and its potential as an inhibitor of enzymes. In

Scientific Research Applications

TBDC has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, a reagent in biochemical reactions, and an inhibitor of enzymes. It has also been used in the synthesis of pharmaceuticals and other biologically active compounds. In addition, TBDC has been used in the study of protein structure and function, as well as in the study of the structure and function of DNA.

Mechanism of Action

TBDC acts as a catalyst in organic synthesis by increasing the rate of reaction. It does this by forming an intermediate complex with the reactants, which reduces the activation energy of the reaction. In biochemical reactions, TBDC acts as a reagent by forming covalent bonds with reactants. In enzyme inhibition, TBDC binds to the active site of the enzyme, preventing it from catalyzing the reaction.
Biochemical and Physiological Effects
TBDC has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including proteases and phosphatases, which are involved in the breakdown of proteins and the regulation of cell metabolism. TBDC has also been found to have an effect on the structure and function of proteins and DNA. In addition, TBDC has been found to have an effect on cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

TBDC has several advantages for use in laboratory experiments. It is relatively stable, inexpensive, and easy to synthesize. In addition, TBDC is soluble in a variety of organic solvents, making it easy to work with in the lab. However, TBDC is also sensitive to heat and light, and can decompose at temperatures above 50°C.

Future Directions

TBDC has a wide range of potential applications in scientific research. One potential future direction is the use of TBDC as a catalyst in the synthesis of pharmaceuticals and other biologically active compounds. Another potential future direction is the use of TBDC as an inhibitor of enzymes, which could be used to study the structure and function of proteins and DNA. Finally, TBDC could be used in the study of cell proliferation and apoptosis, which could lead to the development of new therapeutic strategies.

Synthesis Methods

TBDC is synthesized from two precursor molecules, tert-butyl isocyanate and dimethylsulfoxide (DMSO). The synthesis of TBDC involves a nucleophilic substitution reaction, in which the tert-butyl isocyanate acts as the nucleophile and DMSO as the electrophile. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out at temperatures ranging from 0-50°C. The reaction produces a mixture of TBDC and dimethylsulfone, which can be separated by distillation.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(1,3-dimethanesulfonylpropan-2-yl)carbamate involves the reaction of tert-butyl carbamate with 1,3-dimethanesulfonylpropan-2-yl chloride in the presence of a base.", "Starting Materials": [ "tert-butyl carbamate", "1,3-dimethanesulfonylpropan-2-yl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add tert-butyl carbamate to a solution of 1,3-dimethanesulfonylpropan-2-yl chloride in anhydrous dichloromethane.", "Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "After completion of the reaction, extract the product with dichloromethane.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain tert-butyl N-(1,3-dimethanesulfonylpropan-2-yl)carbamate as a white solid." ] }

2731009-44-0

Molecular Formula

C10H21NO6S2

Molecular Weight

315.4

Purity

95

Origin of Product

United States

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